molecular formula C17H12F3NO4S2 B2561679 Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932304-02-4

Methyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate

Cat. No. B2561679
CAS RN: 932304-02-4
M. Wt: 415.4
InChI Key: GYNVDKXYQCVPCD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5), an amino group (-NH2), a sulfonyl group (-SO2-), a benzothiophene group, and a carboxylate group (-COO-). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon . The phenyl group is a functional group comprised of six carbon atoms bonded in a hexagonal planar ring . The amino group consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and connected to an organic moiety .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is known to be highly electronegative, which could significantly influence the compound’s overall structure and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be highly reactive, particularly in reactions involving nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group could increase the compound’s overall electronegativity, potentially affecting properties like solubility, boiling point, and melting point .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical context), it’s difficult to comment on the mechanism of action. If this compound were part of a drug, its mechanism of action would depend on how the drug interacts with biological systems .

Future Directions

The future directions for research into this compound would likely depend on its intended application. For example, if this compound has potential pharmaceutical applications, future research could explore its efficacy, pharmacokinetics, and potential side effects .

properties

IUPAC Name

methyl 3-[[3-(trifluoromethyl)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4S2/c1-25-16(22)14-15(12-7-2-3-8-13(12)26-14)27(23,24)21-11-6-4-5-10(9-11)17(18,19)20/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVDKXYQCVPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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